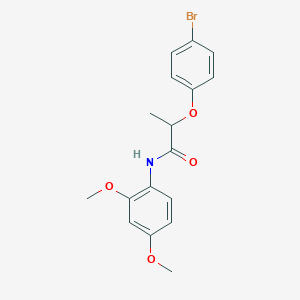![molecular formula C19H20N2O3 B4111263 N-[3-benzoyl-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4111263.png)
N-[3-benzoyl-4-(4-morpholinyl)phenyl]acetamide
描述
N-[3-benzoyl-4-(4-morpholinyl)phenyl]acetamide, commonly known as BMA-168, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound has been found to have a wide range of effects on the central nervous system, including anti-inflammatory, neuroprotective, and analgesic properties. In
作用机制
BMA-168 acts on the central nervous system by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By reducing inflammation in the brain, BMA-168 can prevent the activation of microglia and protect against oxidative stress. BMA-168 has also been shown to modulate the activity of ion channels and receptors in the brain, which can contribute to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
BMA-168 has been found to have a wide range of effects on the central nervous system, including anti-inflammatory, neuroprotective, analgesic, and anxiolytic properties. It has also been shown to have effects on the cardiovascular system, including vasodilation and a reduction in blood pressure. BMA-168 has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
实验室实验的优点和局限性
One of the main advantages of BMA-168 is its wide range of effects on the central nervous system, which makes it a promising candidate for the treatment of neurodegenerative diseases. BMA-168 has also been found to be well-tolerated in animal studies, which is a promising sign for its potential use in humans. However, one of the limitations of BMA-168 is its relatively low potency compared to other compounds that have been studied for similar applications. This may limit its effectiveness in certain applications and may require higher doses to achieve the desired effects.
未来方向
There are several potential future directions for the use of BMA-168 in scientific research. One area of interest is the potential use of BMA-168 in the treatment of traumatic brain injury, which has been shown to cause inflammation and oxidative stress in the brain. BMA-168 may also have potential applications in the treatment of chronic pain, anxiety disorders, and other neurological conditions. Further research is needed to fully explore the potential of this compound and to optimize its use in various applications.
科学研究应用
BMA-168 has been extensively studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to have neuroprotective properties that can prevent the death of neurons and protect against oxidative stress. BMA-168 has also been shown to have anti-inflammatory properties that can reduce inflammation in the brain and prevent the activation of microglia, which can contribute to the progression of neurodegenerative diseases.
属性
IUPAC Name |
N-(3-benzoyl-4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14(22)20-16-7-8-18(21-9-11-24-12-10-21)17(13-16)19(23)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRIYIYLKZORRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



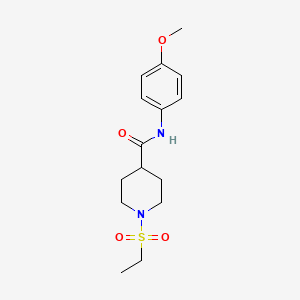
![2-(4-chloro-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4111196.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111199.png)
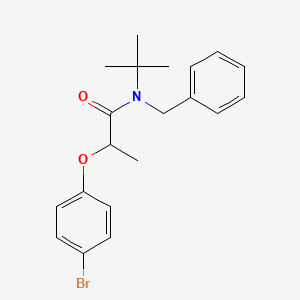
![methyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B4111203.png)
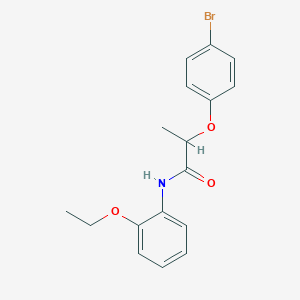
![4,4'-oxybis[N'-(3-methylbutanoyl)benzohydrazide]](/img/structure/B4111212.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111233.png)
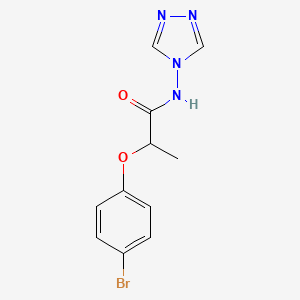
![2-(2,4-dichlorophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B4111253.png)

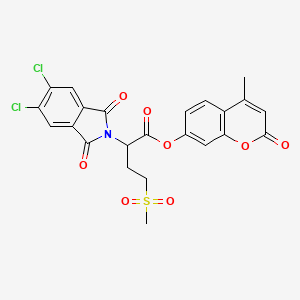
![2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4111282.png)
